4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid” can be found in the CID 50891346 of the PubChem database .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in the CID 50891346 of the PubChem database .
Scientific Research Applications
Molecular Docking and Vibrational Studies
4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid has been investigated for its molecular docking properties, vibrational, structural, and electronic characteristics. The compound's stability, arising from hyper-conjugative interactions and charge delocalization, was analyzed using natural bond orbital (NBO) analysis. This compound has potential as a nonlinear optical material due to its dipole moment and first hyperpolarizabilities. Moreover, it could inhibit Placenta growth factor (PIGF-1), indicating potential biological activities (Vanasundari et al., 2018).
Synthetic Applications
The compound has been used in the synthesis of various molecules. For instance, it was involved in the synthesis of 1,1,5,6-tetramethyl-1,2,3,4-tetrahydronaphthalene, and its derivatives through cyclodehydration and other chemical reactions, showcasing its versatility in organic synthesis (Mane et al., 1999).
Biochemical Studies
In biochemical studies, this compound was used in the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues. The process involved N-alkylation, carbamoylation, and hydrolysis, followed by intramolecular cyclization, highlighting its applicability in complex biochemical pathways (Vaid et al., 2014).
Pharmacological Importance
Its derivatives were found to play a vital role in bonding and exhibited good biological activities, which could be significant for pharmacological research. The compound's ability to form stable bonds and interact with biological molecules makes it a valuable subject in pharmacological studies (Vanasundari et al., 2018).
Antimicrobial Activities
Derivatives of this compound, such as 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, were synthesized and showed promising antimicrobial activities. The minimum inhibitory concentrations of these compounds ranged from 0.09 to 1.0 mg, indicating their potential in combating microbial infections (Zareef et al., 2008).
Properties
IUPAC Name |
4-(2,3-dimethyl-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-6-4-7-12(11(10)2)14(19(3,17)18)9-5-8-13(15)16/h4,6-7H,5,8-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLZZDPBHQXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CCCC(=O)O)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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